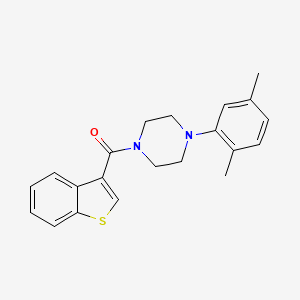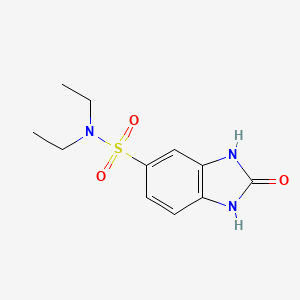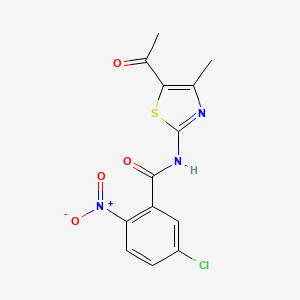![molecular formula C15H16N2O3 B5752221 N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
N-[3-(4-morpholinyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-morpholinyl)phenyl]-2-furamide, also known as Fumitremorgin C (FTC), is a natural product that belongs to the class of indole alkaloids. FTC was first isolated from the fungus Aspergillus fumigatus and has been found to have several applications in scientific research.
Mécanisme D'action
The mechanism of action of FTC involves the inhibition of ABC transporters. Specifically, FTC binds to the nucleotide-binding domains (NBDs) of ABC transporters, preventing the hydrolysis of ATP and thus blocking the transport of substrates across the cell membrane. This mechanism has been confirmed through structural studies of FTC bound to ABC transporters.
Biochemical and Physiological Effects:
FTC has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on ABC transporters, FTC has been found to induce apoptosis (programmed cell death) in cancer cells. This effect is thought to be due to the inhibition of ABC transporters, which can lead to the accumulation of toxic metabolites in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using FTC in lab experiments is its specificity for ABC transporters. This allows researchers to study the role of ABC transporters in drug resistance without affecting other cellular processes. However, one limitation of using FTC is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of FTC for a given experiment.
Orientations Futures
There are several future directions for the study of FTC. One area of research is the development of more potent and selective inhibitors of ABC transporters. Another area of research is the use of FTC in combination with other drugs to overcome drug resistance in cancer cells. Finally, the study of the physiological effects of FTC in non-cancer cells could provide insight into its potential use in other diseases.
Méthodes De Synthèse
FTC can be synthesized through a multi-step process starting with the reaction of 3-nitrobenzaldehyde with morpholine to form 3-(4-morpholinyl)benzaldehyde. This intermediate is then reacted with furfurylamine to yield FTC. The synthesis of FTC has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
FTC has been found to have several applications in scientific research. One of the primary uses of FTC is as an inhibitor of ATP-binding cassette (ABC) transporters. ABC transporters are membrane proteins that play a critical role in the transport of various molecules across the cell membrane. FTC has been shown to inhibit the activity of ABC transporters, making it a valuable tool for studying drug transport and resistance in cancer cells.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-5-2-8-20-14)16-12-3-1-4-13(11-12)17-6-9-19-10-7-17/h1-5,8,11H,6-7,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZZKBUAWPNHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)
![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)




![3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5752187.png)



![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)